molecular formula C16H14BrNO6S B11023174 Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11023174
M. Wt: 428.3 g/mol
InChI Key: JHGWAPONRAIFDC-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a sulfonamide-functionalized benzene-1,3-dicarboxylate derivative. Its structure features a central benzene ring with ester groups at positions 1 and 3, and a 4-bromophenylsulfonylamino substituent at position 3.

Properties

Molecular Formula

C16H14BrNO6S

Molecular Weight

428.3 g/mol

IUPAC Name

dimethyl 5-[(4-bromophenyl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H14BrNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3

InChI Key

JHGWAPONRAIFDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with dimethyl isophthalate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(4-BROMOPHENYL)SULFONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

Key analogs differ in the substituent at position 5 of the benzene ring. Below is a comparative analysis:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Structural Features
Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate (Target) 4-Bromophenylsulfonylamino C₁₇H₁₅BrNO₆S 457.28 Bromine enhances lipophilicity; sulfonamide provides H-bonding capacity .
Dimethyl 5-[(4-methylbenzenesulfonyl)amino]benzene-1,3-dicarboxylate 4-Methylphenylsulfonylamino C₁₇H₁₇N₆O₆S 363.39 Methyl group reduces steric hindrance; lower logP (3.7) vs. bromo analog .
Dimethyl 5-[(thiophene-2-carbonyl)amino]benzene-1,3-dicarboxylate Thiophene-2-carbonylamino C₁₅H₁₃N₂O₅S 319.33 Thiophene increases π-conjugation; logP = 3.42, lower polarity .
Dimethyl 5-{[5-(3-nitrophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate 5-(3-Nitrophenyl)furan-2-carbonylamino C₂₁H₁₆N₂O₈ 424.37 Nitro group enhances electron-withdrawing effects; higher polar surface area (107.46 Ų) .
Dimethyl 5-{[(methoxyacetyl)amino}benzene-1,3-dicarboxylate Methoxyacetylamino C₁₃H₁₅NO₆ 281.26 Methoxy group improves solubility; reduced steric bulk .

Physicochemical Properties

  • Lipophilicity (logP) :
    • Target compound: Estimated logP ≈ 4.0–4.5 (bromine increases hydrophobicity).
    • 4-Methyl analog: logP = 3.7 .
    • Thiophene analog: logP = 3.42 .
    • Nitrofuran analog: logP = 4.65 .
  • Hydrogen Bonding :
    • Sulfonamide-containing analogs (target, 4-methyl) have higher H-bond acceptor counts (10–13) compared to ester/amide derivatives (e.g., thiophene analog: 8 acceptors) .
  • Polar Surface Area (PSA) :
    • Nitrofuran analog: 107.46 Ų (due to nitro and carbonyl groups) .
    • Target compound: ~83 Ų (sulfonamide dominates) .

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